Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate
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Description
“Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate” is a chemical compound with the molecular formula C14H19ClN2O3 . It has a molecular weight of 298.77 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group, a carbonyl group, an amino group, and a 2-chloroanilino group . The exact arrangement of these groups in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Its physical form and color are not specified . More detailed physical and chemical properties would require experimental determination.
Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
Research on hemoglobin oxygen affinity modulation has identified compounds structurally related to Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate as potent allosteric effectors of hemoglobin. These compounds are capable of decreasing the oxygen affinity of human hemoglobin A, suggesting potential applications in medical conditions requiring enhanced oxygen release from hemoglobin, such as ischemia, stroke, and tumor radiotherapy. The active compounds exhibit a right shift in the oxygen equilibrium curve, indicating their effectiveness in modulating hemoglobin's oxygen-binding properties (Randad et al., 1991).
Organic Synthesis and Chemical Reactions
Dienophiles in Organic Synthesis : Methyl 2-aryl-2H-azirine-3-carboxylates, related to this compound, have been demonstrated as effective dienophiles in organic synthesis. These compounds engage in [4+2]-cycloaddition reactions with cyclopentadiene and other dienes, facilitating the synthesis of complex organic structures, highlighting their utility in the construction of novel organic compounds (Bhullar et al., 1997).
Structural Studies : Structural analysis of Methyl N-(4-chlorophenyl)succinamate, a compound closely related to this compound, has provided insights into the conformations of N—H and C=O bonds within its structure. These studies contribute to a deeper understanding of the molecular interactions and stability of such compounds, which can be leveraged in the design of new drugs and materials (Gowda et al., 2009).
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)carbamoylamino]-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)11(12(18)20-4)17-13(19)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXLYRIHZSFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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